2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide
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Overview
Description
2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyphenylacetic acid and 2-thiophenylpropan-2-amine.
Amide Formation: The carboxylic acid group of 3-methoxyphenylacetic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The activated acid then reacts with 2-thiophenylpropan-2-amine to form the amide bond, yielding this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are typically considered. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(3-hydroxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 2-(3-hydroxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide.
Reduction: 2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-hydroxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.
2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)ethylamine: Similar structure with an amine group instead of an amide group.
Uniqueness
2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and thiophene moieties contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-(1-thiophen-2-ylpropan-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12(9-15-7-4-8-20-15)17-16(18)11-13-5-3-6-14(10-13)19-2/h3-8,10,12H,9,11H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGPKOWPOYKEHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)CC2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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